![molecular formula C15H23NO2 B3974960 N-(3-methylbutyl)-4-phenoxybutanamide](/img/structure/B3974960.png)
N-(3-methylbutyl)-4-phenoxybutanamide
Overview
Description
N-(3-methylbutyl)-4-phenoxybutanamide, also known as Flumazenil, is a selective antagonist of benzodiazepine receptors. It is used as a research tool in the study of the physiological and biochemical effects of benzodiazepines.
Mechanism of Action
N-(3-methylbutyl)-4-phenoxybutanamide acts as a competitive antagonist at benzodiazepine receptors. It binds to the same site on the receptor as benzodiazepines and prevents their binding. This results in a decrease in the activity of GABA-A receptors. This compound has a high affinity for benzodiazepine receptors and a short half-life, which makes it an ideal research tool.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the activity of GABA-A receptors, which can lead to an increase in anxiety and seizures. It has also been shown to increase the activity of the noradrenergic system, which can lead to an increase in blood pressure and heart rate. This compound has also been shown to have anxiogenic effects, which can lead to an increase in anxiety.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-methylbutyl)-4-phenoxybutanamide in lab experiments is that it is a selective antagonist of benzodiazepine receptors. This means that it can be used to study the effects of benzodiazepines on GABA-A receptors without interfering with other neurotransmitter systems. Another advantage is that it has a short half-life, which allows for rapid onset and offset of its effects. However, a limitation of using this compound is that it can be difficult to obtain in large quantities and can be expensive.
Future Directions
There are several future directions for the study of N-(3-methylbutyl)-4-phenoxybutanamide. One area of research is the development of new benzodiazepine receptor antagonists that have improved selectivity and efficacy. Another area of research is the study of the effects of this compound on different subtypes of GABA-A receptors. Additionally, the use of this compound in the treatment of benzodiazepine dependence and withdrawal is an area of active research.
Scientific Research Applications
N-(3-methylbutyl)-4-phenoxybutanamide is used as a research tool in the study of the physiological and biochemical effects of benzodiazepines. Benzodiazepines are a class of drugs that are commonly used as anxiolytics, hypnotics, and anticonvulsants. They act by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors. This compound is a selective antagonist of benzodiazepine receptors and can be used to study the effects of benzodiazepines on GABA-A receptors.
properties
IUPAC Name |
N-(3-methylbutyl)-4-phenoxybutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-13(2)10-11-16-15(17)9-6-12-18-14-7-4-3-5-8-14/h3-5,7-8,13H,6,9-12H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQCAZREGQKQBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CCCOC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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